molecular formula C15H10N2OS2 B14642884 6-Isothiocyanato-2-(4-methoxyphenyl)-1,3-benzothiazole CAS No. 53544-83-5

6-Isothiocyanato-2-(4-methoxyphenyl)-1,3-benzothiazole

Cat. No.: B14642884
CAS No.: 53544-83-5
M. Wt: 298.4 g/mol
InChI Key: LCFKPNUKGRCBSW-UHFFFAOYSA-N
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Description

6-Isothiocyanato-2-(4-methoxyphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of an isothiocyanate group and a methoxyphenyl group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isothiocyanato-2-(4-methoxyphenyl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Isothiocyanato-2-(4-methoxyphenyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

6-Isothiocyanato-2-(4-methoxyphenyl)-1,3-benzothiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Isothiocyanato-2-(4-methoxyphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity and disruption of cellular processes. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isothiocyanato-2-(4-methoxyphenyl)-1,3-benzothiazole is unique due to the presence of both the isothiocyanate and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

53544-83-5

Molecular Formula

C15H10N2OS2

Molecular Weight

298.4 g/mol

IUPAC Name

6-isothiocyanato-2-(4-methoxyphenyl)-1,3-benzothiazole

InChI

InChI=1S/C15H10N2OS2/c1-18-12-5-2-10(3-6-12)15-17-13-7-4-11(16-9-19)8-14(13)20-15/h2-8H,1H3

InChI Key

LCFKPNUKGRCBSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N=C=S

Origin of Product

United States

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